N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-16-8-6-15(7-9-16)12-23-21(26)25-11-10-17(14-25)28-20-13-22-18-4-2-3-5-19(18)24-20/h2-9,13,17H,10-12,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLRRIESUCPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoxaline Moiety: This can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with a nucleophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
2.1. Amide Group
-
Hydrolysis : The carboxamide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid, with potential applications in modifying bioavailability .
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Amidation : Reaction with amines or alcohols to form substituted amides, expanding structural diversity .
2.2. Quinoxaline Moiety
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Electrophilic Substitution : The quinoxaline ring may participate in reactions such as nitration or bromination, depending on directing groups .
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Nucleophilic Attack : Susceptible to nucleophilic aromatic substitution under strongly activating conditions (e.g., high-temperature alkylation) .
2.3. Pyrrolidine Ring
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Ring-Opening : Acidic or basic conditions may cleave the pyrrolidine ring, particularly if strained or activated by substituents .
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Alkylation : Potential for further functionalization via alkylation at reactive positions .
Table 2: Functional Group Reactivity
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Carboxamide | Hydrolysis | HCl/H₂O or NaOH | Carboxylic acid |
| Quinoxaline | Nitration | HNO₃, H₂SO₄ | Nitrated quinoxaline |
| Pyrrolidine | Alkylation | Alkyl halide, K₂CO₃ | Alkylated pyrrolidine |
Characterization Techniques
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide. Research has demonstrated that compounds with a quinoxaline nucleus exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A study investigated the synthesis of quinoxaline derivatives and their effects on cancer cell lines such as HCT-116 and MCF-7. The results indicated that certain derivatives exhibited IC50 values as low as 1.9 µg/mL, showcasing their potency compared to established chemotherapeutic agents like doxorubicin (IC50 3.23 µg/mL) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline Derivative | HCT-116 | 1.9 |
| Quinoxaline Derivative | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Neurological Applications
The compound also shows promise in treating neurological disorders. Quinoxaline derivatives have been studied for their neuroprotective effects and potential use in managing conditions such as schizophrenia.
Case Study: Antipsychotic Activity
In a study evaluating various quinoxaline derivatives, some compounds demonstrated significant antipsychotic activity, surpassing the efficacy of standard treatments like risperidone . This highlights the potential of this compound in addressing psychiatric disorders.
Antiviral Properties
Another area of interest is the antiviral activity of quinoxaline derivatives against viral infections. Research has indicated that certain compounds can inhibit viral replication effectively.
Case Study: Antiviral Efficacy
In experiments involving viral assays, quinoxaline-based compounds demonstrated protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations showing promising results when compared to existing antiviral agents .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves various synthetic routes that optimize yield and bioactivity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its pharmacological properties.
Synthesis Overview
The compound can be synthesized through a multi-step process involving:
- Formation of the pyrrolidine core.
- Introduction of the quinoxaline moiety.
- Functionalization with the methoxyphenyl group.
These steps are critical in achieving the desired biological activity and pharmacokinetic profile.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, a comparison with structurally analogous compounds is critical. Below is an analysis based on substituent effects, physicochemical properties, and biological activity.
Structural Analogues
Compound A: (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (from )
- Key Differences: Core Structure: Compound A replaces the quinoxaline ring with a pyridine-morpholino scaffold. Substituents: It incorporates a trifluoroethyl group (enhancing electronegativity and metabolic resistance) and a hydroxypropan-2-yl amino moiety (improving solubility). Solid-State Forms: Patent data highlights crystalline polymorphs and salt forms (e.g., hydrochloride), which enhance stability and bioavailability .
Compound B: N-[(4-Chlorophenyl)methyl]-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
- Key Differences: Aromatic System: Quinoline replaces quinoxaline, altering π-π stacking interactions. Substituent: 4-Chlorophenyl increases electrophilicity compared to 4-methoxyphenyl.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~413.45 | ~560.52 | ~397.87 |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Solubility (µg/mL) | 12 (pH 7.4) | 45 (pH 7.4, HCl salt) | 8 (pH 7.4) |
| Hydrogen Bond Acceptors | 6 | 9 | 5 |
Analysis :
- The trifluoroethyl group in Compound A reduces LogP compared to the target compound, suggesting better aqueous solubility in salt forms .
Metabolic Stability
- The 4-methoxyphenyl group in the target compound may slow oxidative metabolism compared to Compound B’s 4-chlorophenyl group.
- Compound A’s trifluoroethyl group and salt forms enhance metabolic stability, with reported plasma half-life >6 hours in murine models .
Biological Activity
N-[(4-methoxyphenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 378.43 g/mol. Its structure features a pyrrolidine ring, a quinoxaline moiety, and a methoxyphenyl group, which are crucial for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It could interact with various receptors, altering their signaling cascades, which may lead to therapeutic effects in conditions such as cancer or inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were reported in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 | 2.3 | 3.23 |
| HCT-116 | 1.9 | 3.23 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of bacterial growth pathways .
Case Studies
- Combination Therapy : In a study involving combination therapy with doxorubicin, this compound displayed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines .
- Animal Models : Experimental models using mice have shown that administration of this compound can significantly reduce tumor size in xenograft models, supporting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
